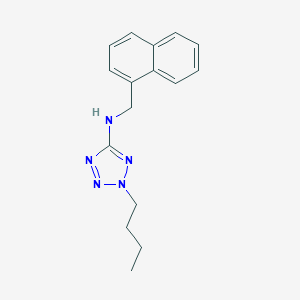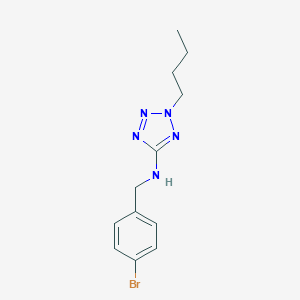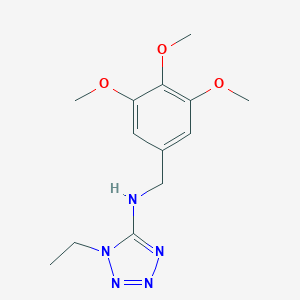
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea, also known as D609, is a small molecule inhibitor that has been widely used in scientific research applications. It was first synthesized in the 1980s and has since been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves its inhibition of PC-PLC activity. PC-PLC is involved in the breakdown of phosphatidylcholine, a major component of cell membranes. By inhibiting PC-PLC, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea disrupts cell signaling pathways and inhibits cell growth and proliferation. In addition, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of PC-PLC and to disrupt cell signaling pathways. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been found to induce apoptosis in cancer cells and to have neuroprotective effects.
実験室実験の利点と制限
One advantage of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments is its ability to inhibit the activity of PC-PLC, which is involved in various cellular processes. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been shown to have anti-cancer properties and to improve insulin sensitivity. However, one limitation of using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea is its potential toxicity, particularly at high concentrations. Careful dosage and concentration control are necessary when using N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea in lab experiments.
将来の方向性
There are several future directions for research on N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea. One area of interest is its potential therapeutic effects in neurological diseases, such as Alzheimer's disease and Parkinson's disease. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been shown to have neuroprotective effects and to improve cognitive function in animal models. Another area of research is the development of new N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea derivatives with improved efficacy and reduced toxicity. Finally, further studies are needed to elucidate the mechanism of action of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea and its potential applications in cancer therapy.
合成法
The synthesis of N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea involves the reaction of 2-chlorobenzoyl isothiocyanate with tetrahydro-2-furanylmethylamine. The resulting product is then purified through recrystallization to obtain N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea as a white powder. This synthesis method has been used in various studies and has been found to be efficient and reliable.
科学的研究の応用
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has been widely used in scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its ability to inhibit the activity of phosphatidylcholine-specific phospholipase C (PC-PLC), an enzyme that is involved in cell signaling and has been implicated in cancer progression.
In addition to its anti-cancer properties, N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea has also been studied for its potential therapeutic effects in other diseases, such as Alzheimer's disease, Parkinson's disease, and diabetes. It has been shown to have neuroprotective effects and to improve insulin sensitivity in animal models.
特性
製品名 |
N-(2-chlorophenyl)-N'-(tetrahydro-2-furanylmethyl)thiourea |
|---|---|
分子式 |
C12H15ClN2OS |
分子量 |
270.78 g/mol |
IUPAC名 |
1-(2-chlorophenyl)-3-(oxolan-2-ylmethyl)thiourea |
InChI |
InChI=1S/C12H15ClN2OS/c13-10-5-1-2-6-11(10)15-12(17)14-8-9-4-3-7-16-9/h1-2,5-6,9H,3-4,7-8H2,(H2,14,15,17) |
InChIキー |
PMJMUMQTDVNRJP-UHFFFAOYSA-N |
SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
正規SMILES |
C1CC(OC1)CNC(=S)NC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-methyl-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)-2H-tetrazol-5-amine](/img/structure/B276661.png)


![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276669.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![N-{3-bromo-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276672.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)
![N-{[5-(2-fluorophenyl)furan-2-yl]methyl}ethanamine](/img/structure/B276677.png)

![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-ethylamine](/img/structure/B276682.png)